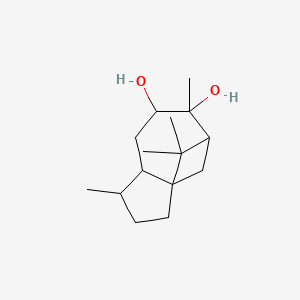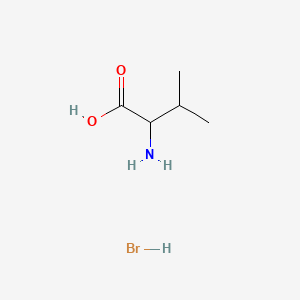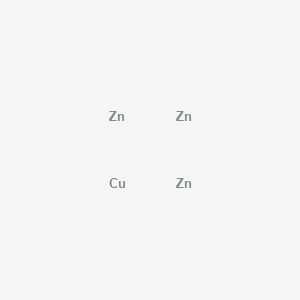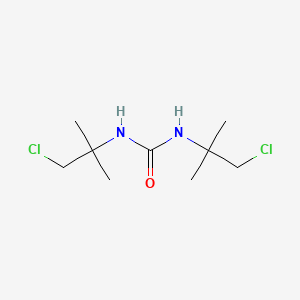
N~1~,N~1~-Dioctadecylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~-Dioctadecylethane-1,2-diamine is an organic compound characterized by the presence of two long alkyl chains attached to an ethane-1,2-diamine backbone. This compound is known for its amphiphilic properties, making it useful in various applications, particularly in the field of surfactants and emulsifiers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Dioctadecylethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with octadecyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine groups of ethane-1,2-diamine attack the carbon atoms of the octadecyl halides, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of N1,N~1~-Dioctadecylethane-1,2-diamine often employs large-scale reactors where ethane-1,2-diamine and octadecyl halides are mixed in the presence of a base such as sodium hydroxide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, and the product is subsequently purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~1~-Dioctadecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: N-substituted derivatives of N1,N~1~-Dioctadecylethane-1,2-diamine.
Applications De Recherche Scientifique
N~1~,N~1~-Dioctadecylethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and processes.
Biology: Employed in the formulation of liposomes and other drug delivery systems.
Medicine: Investigated for its potential use in targeted drug delivery and as a component in antimicrobial formulations.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products due to its emulsifying properties.
Mécanisme D'action
The mechanism of action of N1,N~1~-Dioctadecylethane-1,2-diamine is primarily based on its amphiphilic nature. The long hydrophobic alkyl chains interact with hydrophobic substances, while the hydrophilic amine groups interact with water or other polar solvents. This dual interaction allows the compound to stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Dimethylethylenediamine: A compound with two methyl groups attached to the nitrogen atoms of ethane-1,2-diamine.
N,N’-Dimesitylethane-1,2-diamine: A compound with mesityl groups attached to the nitrogen atoms of ethane-1,2-diamine.
N,N’-Diethylethylenediamine: A compound with ethyl groups attached to the nitrogen atoms of ethane-1,2-diamine.
Uniqueness
N~1~,N~1~-Dioctadecylethane-1,2-diamine is unique due to its long alkyl chains, which impart significant hydrophobic character and make it particularly effective as a surfactant and emulsifier. This distinguishes it from other similar compounds that may have shorter or different alkyl groups, resulting in different physical and chemical properties.
Propriétés
Numéro CAS |
20464-64-6 |
|---|---|
Formule moléculaire |
C38H80N2 |
Poids moléculaire |
565.1 g/mol |
Nom IUPAC |
N',N'-dioctadecylethane-1,2-diamine |
InChI |
InChI=1S/C38H80N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-40(38-35-39)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-39H2,1-2H3 |
Clé InChI |
ZJFMNTLLWZDIMS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1',3'-Dichlorospiro[fluorene-9,5'-imidazolidine]-2',4'-dione](/img/structure/B14717445.png)
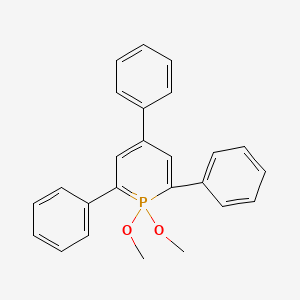
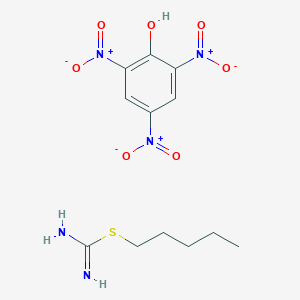
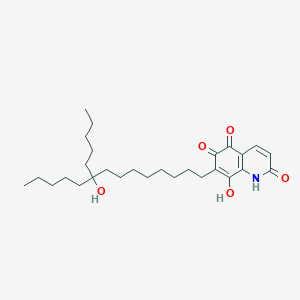
![5-Methyl-6-[2-(2-methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14717465.png)
